2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring substituted with a tetrafluorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction:
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles like amines are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative .
Scientific Research Applications
2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability . Specific pathways and targets are still under investigation, but the compound’s ability to inhibit certain enzymes and receptors is of particular interest .
Comparison with Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of multiple fluorine atoms, which enhance its biological activity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H3F4NO2S |
---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H3F4NO2S/c11-4-1-3(6(12)8(14)7(4)13)9-15-5(2-18-9)10(16)17/h1-2H,(H,16,17) |
InChI Key |
NDRVISUAZFBJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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